molecular formula C10H13NO3 B8814485 Ethyl 2-(3-methoxypyridin-2-yl)acetate CAS No. 91012-88-3

Ethyl 2-(3-methoxypyridin-2-yl)acetate

Cat. No.: B8814485
CAS No.: 91012-88-3
M. Wt: 195.21 g/mol
InChI Key: XILNZILJKRZCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-methoxypyridin-2-yl)acetate (CAS: 1000515-98-9; molecular formula: C₁₀H₁₃NO₃) is a pyridine-based ester derivative featuring a methoxy substituent at the 3-position of the pyridine ring and an acetate group at the 2-position. This compound is widely utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its structural versatility. Its synthesis often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogous pyridine derivatives . The methoxy group enhances electron density on the pyridine ring, influencing reactivity and intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical in crystal packing and biological activity .

Properties

CAS No.

91012-88-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-(3-methoxypyridin-2-yl)acetate

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)7-8-9(13-2)5-4-6-11-8/h4-6H,3,7H2,1-2H3

InChI Key

XILNZILJKRZCDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent positions and functional groups on the pyridine ring or ester moiety. Below is a comparative analysis:

Compound CAS No. Molecular Formula Substituent Features Key Properties/Applications
Ethyl 2-(3-methoxypyridin-2-yl)acetate 1000515-98-9 C₁₀H₁₃NO₃ 3-OCH₃, 2-acetate Intermediate in drug synthesis; exhibits π-π interactions in crystal structures .
Ethyl 2-(6-methylpyridin-2-yl)acetate 5552-83-0 C₁₀H₁₃NO₂ 6-CH₃, 2-acetate Used in coordination chemistry; lower polarity due to methyl group .
Ethyl 2-(6-aminopyridin-2-yl)acetate 71469-82-4 C₉H₁₂N₂O₂ 6-NH₂, 2-acetate Higher reactivity in nucleophilic substitutions; potential for functionalization .
Ethyl 2-(3-chloropyridin-4-yl)acetate hydrochloride 1956332-71-0 C₉H₁₂Cl₂N₂O₂ 3-Cl, 4-acetate (as HCl salt) Bioactive in cholinergic pathways; enhanced stability via hydrochloride salt .
Ethyl 2-[5-(4-chlorophenyl)-1H-imidazol-4-yl]acetate N/A C₁₃H₁₂ClN₂O₂ Imidazole core with 4-Cl-phenyl Antifungal/anticancer applications; broader heterocyclic diversity .


Structural Insights :

  • Substituent Position: The 3-methoxy group in this compound increases electron density at the pyridine N-atom, enhancing hydrogen-bonding capacity compared to 6-methyl or 6-amino derivatives .
  • Ester Flexibility : Unlike rigid heterocycles (e.g., imidazole derivatives in ), the acetate group allows for conformational flexibility, enabling diverse crystal packing modes .

Table 2: Hazard Comparison

Compound Skin Irritation Respiratory Risk First Aid Measures
This compound Moderate Low Wash with soap; seek medical attention if exposed .
2-(Pyridin-3-yl)acetic acid High Moderate Immediate flushing; avoid inhalation .
Imidazole derivatives (e.g., ) Low Low Standard lab protocols (gloves, goggles) .

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